

An In-depth Technical Guide to Cedeodarin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedeodarin, a naturally occurring dihydroflavonol found in the Himalayan cedar (Cedrus deodara), is a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Cedeodarin**. Detailed spectral data, including 13C Nuclear Magnetic Resonance (NMR), are presented to aid in its identification and characterization. This document also outlines general experimental protocols for assessing the biological activities of flavonoid compounds, which can be adapted for the study of **Cedeodarin**.

Introduction

Cedeodarin, also known as 6-Methyldihydroquercetin or 6-methoxytaxifolin, is a flavonoid isolated from the wood of Cedrus deodara.[1][2] Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer properties. **Cedeodarin**'s structural similarity to other well-studied flavonoids, such as taxifolin, suggests its potential as a bioactive molecule. This guide aims to consolidate the current knowledge on **Cedeodarin** to facilitate further research into its therapeutic potential.



Chemical Structure and Identification

The chemical structure of **Cedeodarin** is characterized by a dihydroflavonol backbone with a methoxy group at the C-6 position.

Systematic Name: (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-2,3-

dihydrochromen-4-one

Chemical Formula: C16H14O7[1]

Molecular Weight: 318.28 g/mol [1]

CAS Number: 31076-39-8[1]

Synonyms: 6-Methyldihydroquercetin, 6-methoxytaxifolin

Physicochemical and Spectral Properties

A comprehensive understanding of the physicochemical and spectral properties of **Cedeodarin** is essential for its isolation, purification, and structural elucidation.

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C16H14O7	
Molecular Weight	318.28 g/mol	
CAS Number	31076-39-8	

Note: Experimental data on properties such as melting point and solubility for pure **Cedeodarin** are not readily available in the cited literature and require experimental determination.

Spectral Data

The definitive structural elucidation of **Cedeodarin** was achieved through high-resolution 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

13C NMR Spectral Data of Cedeodarin



A pivotal study by Agrawal and Rastogi in 1981 provided the first detailed 13C NMR analysis of **Cedeodarin**, allowing for the unambiguous placement of the methoxy group and other substituents on the dihydroflavonol nucleus. While the full spectral data from the original publication is not widely accessible, its citation in numerous subsequent studies confirms its foundational role in the characterization of this compound. Further experimental work is recommended to generate and publicly archive a complete set of 1D and 2D NMR data for **Cedeodarin**.

Biological Activities and Pharmacological Properties

The biological activities of **Cedeodarin** are primarily inferred from studies on extracts of Cedrus deodara, where it is a known constituent. These extracts have demonstrated a range of pharmacological effects.

Antioxidant Activity

Extracts of Cedrus deodara containing **Cedeodarin** have shown significant antioxidant activity. For instance, a methanolic extract of C. deodara exhibited potent radical scavenging activity with an IC50 value of $10.6 \pm 0.80 \,\mu g/mL$ in a DPPH assay. While this value represents the activity of the entire extract, it suggests that **Cedeodarin**, as a flavonoid constituent, likely contributes to this effect.

Anti-inflammatory Activity

The wood oil of Cedrus deodara, which contains **Cedeodarin**, has been shown to possess significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation.

Anticancer Activity

While direct studies on the anticancer activity of pure **Cedeodarin** are limited, various extracts of Cedrus deodara have been investigated for their cytotoxic effects against different cancer cell lines. The presence of flavonoids like **Cedeodarin** is often implicated in these activities.

Note: The quantitative contribution of **Cedeodarin** to the observed biological activities of Cedrus deodara extracts requires further investigation using the purified compound.



Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **Cedeodarin** are not extensively documented. However, standard methodologies used for other flavonoids can be adapted.

General Workflow for Isolation and Characterization



Click to download full resolution via product page

Caption: General workflow for the isolation, purification, and characterization of **Cedeodarin**.

Antioxidant Activity Assay (DPPH Method)

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Sample Preparation: Prepare a stock solution of Cedeodarin in methanol and make serial dilutions to obtain a range of concentrations.
- Assay Procedure:
 - \circ Add 100 µL of each **Cedeodarin** dilution to a 96-well plate.
 - Add 100 μL of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
 - Ascorbic acid or quercetin can be used as a positive control.



Calculation: The percentage of radical scavenging activity is calculated using the formula: %
Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of
the sample that inhibits 50% of the DPPH radicals) is then determined by plotting the
percentage of inhibition against the sample concentration.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

- Animal Model: Use Wistar rats (150-200 g).
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of the rats.
- Treatment: Administer **Cedeodarin** (at various doses, e.g., 10, 20, 50 mg/kg) orally or intraperitoneally 1 hour before the carrageenan injection. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
- Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Calculation: The percentage of inhibition of edema is calculated for each group at each time point.

Anticancer Activity Assay (MTT Assay)

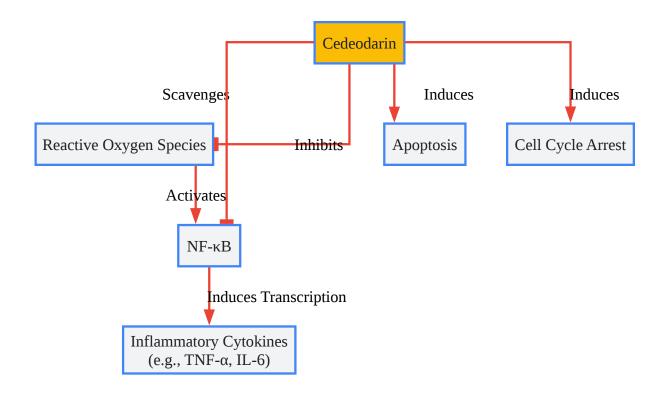
- Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **Cedeodarin** for 24, 48, or 72 hours.
- MTT Assay:
 - $\circ~$ Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.



- Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
- Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by **Cedeodarin**. Research in this area is warranted to understand its mechanism of action at the molecular level. A hypothetical signaling pathway that could be investigated based on the known activities of other flavonoids is presented below.



Click to download full resolution via product page

Caption: Hypothetical signaling pathways potentially modulated by **Cedeodarin**.

Conclusion and Future Directions



Cedeodarin is a structurally defined natural product with significant potential for further pharmacological investigation. While preliminary data from extracts of Cedrus deodara suggest antioxidant, anti-inflammatory, and anticancer activities, studies on the purified compound are necessary to quantify these effects and elucidate the underlying mechanisms of action. Future research should focus on:

- The complete spectral characterization of pure Cedeodarin.
- Quantitative assessment of its antioxidant, anti-inflammatory, and anticancer activities using in vitro and in vivo models.
- Investigation of its effects on specific signaling pathways to determine its molecular targets.
- Evaluation of its pharmacokinetic and toxicological profiles.

This technical guide provides a foundation for researchers to build upon in their exploration of **Cedeodarin** as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cedrus deodara: In Vivo Investigation of Burn Wound Healing Properties PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cedeodarin: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b209167#cedeodarin-chemical-structure-and-properties]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com